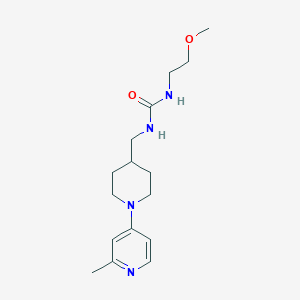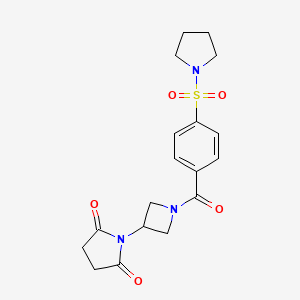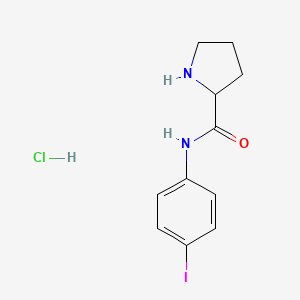
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to regulate various biochemical and physiological processes in the body.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds, designed to optimize spacer length for enhanced conformational flexibility, showed promising inhibitory activities, indicating potential applications in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Urea Inhibitors of Soluble Epoxide Hydrolase
Research into 1,3-disubstituted ureas with a piperidyl moiety highlighted their role as inhibitors of human and murine soluble epoxide hydrolase (sEH), a target for inflammatory pain management. These findings underscore the therapeutic potential of urea derivatives in treating inflammatory conditions (Rose et al., 2010).
Ureas in Hydrogen-Bonded Complexes
A study on the complexation-induced unfolding of heterocyclic ureas revealed how these compounds equilibrate with multiply hydrogen-bonded sheetlike structures, contributing to our understanding of urea interactions and hydrogen bonding, with implications for designing self-assembling materials (Corbin et al., 2001).
Enzymatic Acylation in Green Chemistry
Investigations into the enzymatic acylation of nucleosides in green solvents like 2-methyltetrahydrofuran (MeTHF) demonstrate the utility of urea derivatives in biocatalysis, showcasing an eco-friendly approach to chemical synthesis (Simeó et al., 2009).
Piperidine-3-ones Synthesis
The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry illustrates the versatility of urea derivatives in creating complex heterocyclic structures, offering a pathway to novel compounds with potential pharmacological activities (Veerman et al., 2003).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13-11-15(3-6-17-13)20-8-4-14(5-9-20)12-19-16(21)18-7-10-22-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLFQNVNCNSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)
![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)
![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)



![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
